Furan C‑3 vs C‑2 Carboxamide Regioisomeric Differentiation in Antitumor Activity
A systematic comparison of furan‑3‑carboxamide 1 versus furan‑2‑carboxamides 5 and 6 in the anthra[2,3‑b]furancarboxamide series revealed fundamental differences in cytotoxicity profiles, drug‑DNA complex formation, and topoisomerase‑1 inhibition efficacy [1]. The regioisomers displayed divergent mechanisms of tumor cell death: the furan‑3‑carboxamide regioisomer exhibited a qualitatively distinct cytotoxicity fingerprint and altered efficacy in topoisomerase‑1‑mediated DNA unwinding compared to its C‑2 counterparts. The closest commercial analog to the target compound is N-(furan‑3‑ylmethyl)-N-(2‑(thiophen‑2‑yl)ethyl)furan‑2‑carboxamide (CAS 1428380‑54‑4), which differs solely in the position of carboxamide attachment [2].
| Evidence Dimension | Cytotoxicity profile, drug‑DNA complex formation, and topoisomerase‑1 inhibition efficacy |
|---|---|
| Target Compound Data | Furan‑3‑carboxamide scaffold: not directly measured for CAS 1428350‑83‑7; class inference based on regioisomer 1 in Volodina et al. 2019 |
| Comparator Or Baseline | Furan‑2‑carboxamide analogs (compounds 5 and 6 in Volodina et al. 2019; CAS 1428380‑54‑4): different cytotoxicity profiles and altered topoisomerase‑1 inhibition |
| Quantified Difference | Qualitatively different mechanisms of tumor cell death; topoisomerase‑1 inhibition efficacy varies by regioisomer; drug‑DNA complex formation is regioisomer‑dependent |
| Conditions | Human tumor cell lines (wild‑type and isogenic sublines with P‑glycoprotein overexpression and/or p53 inactivation) |
Why This Matters
For medicinal chemistry programs targeting topoisomerase‑1 or DNA‑interactive mechanisms, the choice of furan‑3‑carboxamide over furan‑2‑carboxamide regioisomer fundamentally alters the pharmacological outcome, making procurement of the exact regioisomer essential.
- [1] Volodina, Y. L., Dezhenkova, L. G., Tikhomirov, A. S., et al. (2019). New anthra[2,3‑b]furancarboxamides: A role of positioning of the carboxamide moiety in antitumor properties. European Journal of Medicinal Chemistry, 165, 31–45. DOI: 10.1016/j.ejmech.2018.12.068 View Source
- [2] Chemsrc. N-(furan‑3‑ylmethyl)-N-(2‑(thiophen‑2‑yl)ethyl)furan‑2‑carboxamide. CAS 1428380‑54‑4. Retrieved from https://m.chemsrc.com/baike/2315999.html View Source
